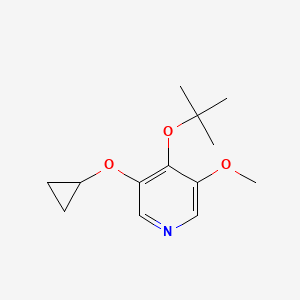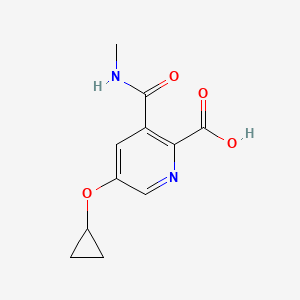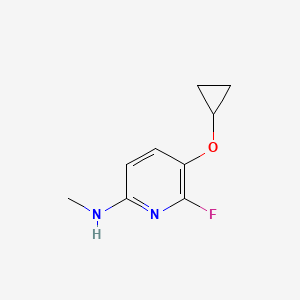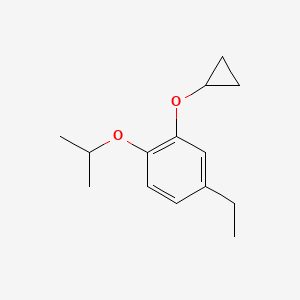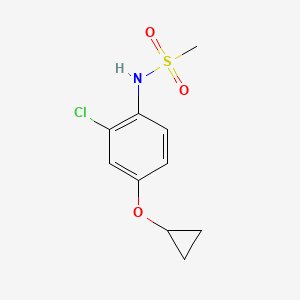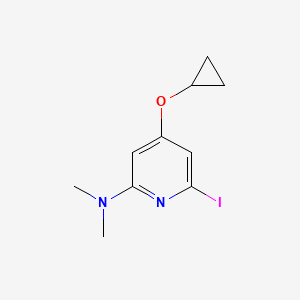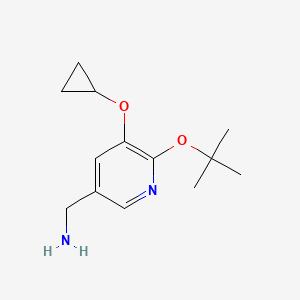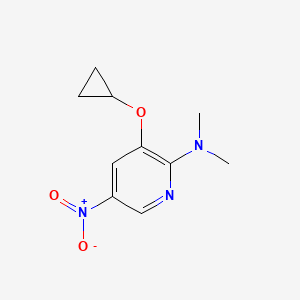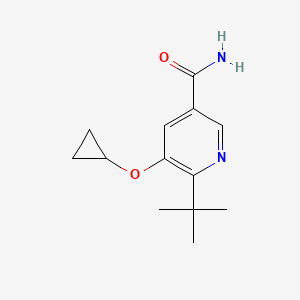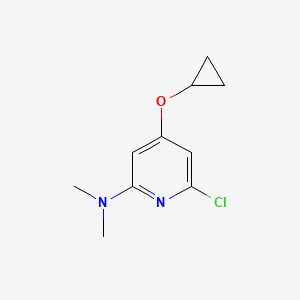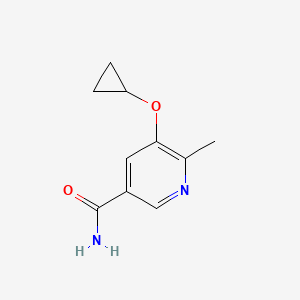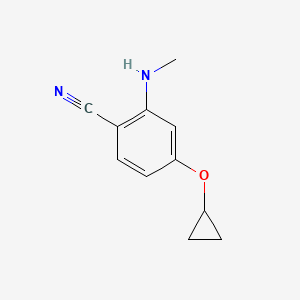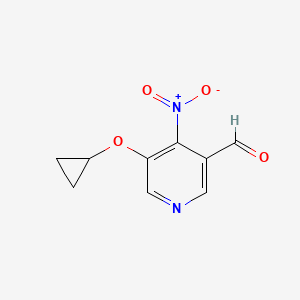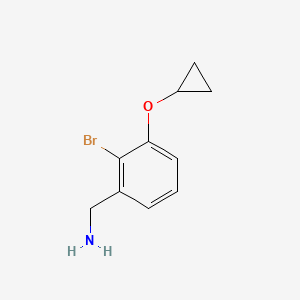
(2-Bromo-3-cyclopropoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3-cyclopropoxyphenyl)methanamine is an organic compound that features a bromine atom, a cyclopropoxy group, and a methanamine group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-cyclopropoxyphenyl)methanamine typically involves multiple steps. One common method includes the bromination of 3-cyclopropoxyphenylmethanamine. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-3-cyclopropoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylmethanamines.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3-cyclopropoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Bromo-3-cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-3-chlorophenyl)methanamine
- (2-Bromo-3-methoxyphenyl)methanamine
- (2-Bromo-3-fluorophenyl)methanamine
Uniqueness
(2-Bromo-3-cyclopropoxyphenyl)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
(2-bromo-3-cyclopropyloxyphenyl)methanamine |
InChI |
InChI=1S/C10H12BrNO/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,8H,4-6,12H2 |
InChI-Schlüssel |
WYBPDPDZLQAZIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC(=C2Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


